molecular formula C13H25N3O B13567339 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one

Cat. No.: B13567339
M. Wt: 239.36 g/mol
InChI Key: WHNOWNHVPSNFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one (hereafter referred to as Compound A) is a synthetic organic molecule featuring a piperazine core substituted with an azetidine (4-membered saturated ring) at the 4-position and a branched 2-methylpentan-1-one moiety. The azetidine group introduces conformational rigidity due to its puckered geometry, which may influence binding interactions in biological systems . While Compound A is listed as a discontinued product by CymitQuimica (Ref: 10-F709818), its structural features warrant comparison with related arylpiperazine and heterocyclic derivatives .

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

1-[4-(azetidin-3-yl)piperazin-1-yl]-2-methylpentan-1-one

InChI

InChI=1S/C13H25N3O/c1-3-4-11(2)13(17)16-7-5-15(6-8-16)12-9-14-10-12/h11-12,14H,3-10H2,1-2H3

InChI Key

WHNOWNHVPSNFCT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)N1CCN(CC1)C2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one typically involves the reaction of azetidine with piperazine under controlled conditions. The process may include steps such as:

    Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Coupling with Piperazine: The azetidine ring is then coupled with piperazine using reagents like coupling agents or catalysts to facilitate the reaction.

    Introduction of Methylpentanone Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Compound A’s uniqueness lies in its azetidine-piperazine hybrid scaffold. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Compound A with Analogs
Compound Name Core Structure Substituents/R-Groups Key Functional Groups
Compound A Piperazine-Azetidine 2-Methylpentan-1-one Azetidine, Branched Ketone
UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] Piperazine Pyridyl, Trifluoromethylphenyl CYP51 Inhibitor
UDD [N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine] Piperazine-Piperidine Dual Trifluoromethyl, Pyridyl Non-azolic Antiparasitic Agent
MK30 [1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one] Piperazine Trifluoromethylphenyl, Linear Ketone Arylpiperazine Lead Compound
1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone Piperazine-Piperidine Benzyl, Phenylethanone Dual Heterocyclic Scaffold

Key Observations :

  • Azetidine vs. Aromatic Rings : Compound A’s azetidine contrasts with pyridyl (UDO, UDD) or trifluoromethylphenyl (MK30) groups in analogs. The smaller, puckered azetidine may reduce steric hindrance compared to bulkier substituents .
  • Branched vs.
  • Trifluoromethyl Groups : Analogs like UDO and MK30 incorporate trifluoromethyl groups, enhancing lipophilicity and metabolic resistance, which Compound A lacks .

Biological Activity

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one is a compound that has attracted attention in various scientific fields, particularly for its potential biological activities. This compound features a unique structural combination of an azetidine ring and a piperazine moiety, which may contribute to its diverse pharmacological properties.

PropertyValue
Molecular FormulaC13H25N3O
Molecular Weight239.36 g/mol
IUPAC Name1-[4-(azetidin-3-yl)piperazin-1-yl]-2-methylpentan-1-one
CAS Number1483636-47-0

Synthesis

The synthesis of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one typically involves the reaction of azetidine with piperazine under controlled conditions. Key steps include:

  • Formation of Azetidine Ring : Achieved through cyclization reactions involving appropriate precursors.
  • Coupling with Piperazine : The azetidine ring is coupled with piperazine using coupling agents or catalysts.
  • Introduction of Methylpentanone Group : Final adjustments to achieve the desired structure.

The biological activity of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one is linked to its interaction with specific molecular targets, including enzymes and receptors. Studies have indicated that this compound may modulate various biological pathways, leading to potential therapeutic effects.

Antimicrobial Activity

Research has demonstrated that compounds similar to 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one exhibit significant antimicrobial properties. For instance, studies on related piperazine derivatives have shown effectiveness against a range of bacterial and fungal strains, suggesting potential applications in treating infections .

Anticancer Potential

The compound's anticancer activity has also been explored. In vitro studies have indicated that it may induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways. This suggests a promising avenue for further research into its use as an anticancer agent .

Study 1: Antitumor Activity

In a study evaluating a series of piperazine derivatives, compounds structurally similar to 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one were tested for antitumor activity. Results indicated that these derivatives exhibited significant cytotoxic effects against HeLa cells, highlighting their potential as anticancer agents .

Study 2: Antibacterial Effects

Another investigation assessed the antibacterial properties of piperazine-based compounds. The results showed that several derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting that modifications to the azetidine and piperazine structures could enhance antibacterial efficacy .

Similar Compounds

Compound NameBiological Activity
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidineAntimicrobial and anticancer properties
(4-(Azetidin-3-yl)piperazin-1-yl)(phenyl)methanoneModerate cytotoxicity against cancer cells

Uniqueness and Advantages

The unique combination of structural features in 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one provides distinct biological properties compared to other similar compounds. Its ability to interact with multiple biological targets makes it a versatile candidate for further pharmacological exploration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.